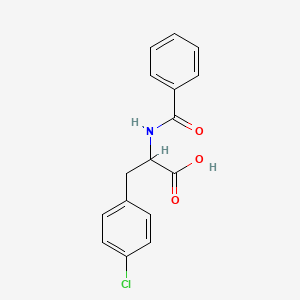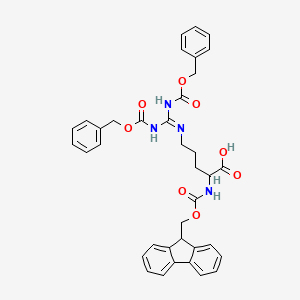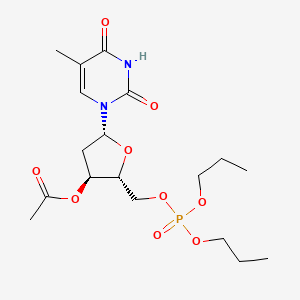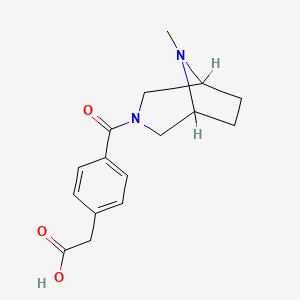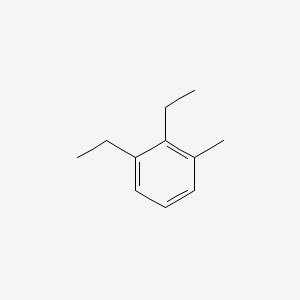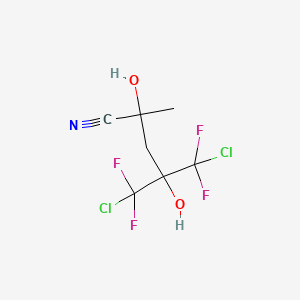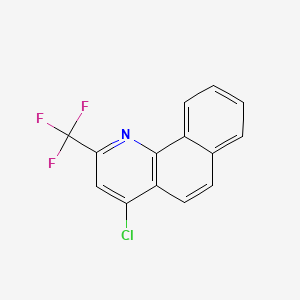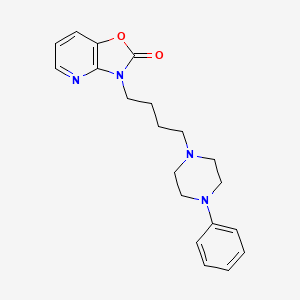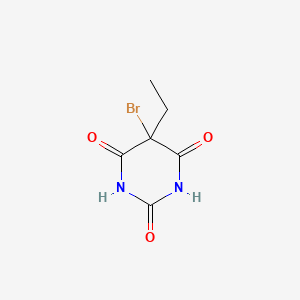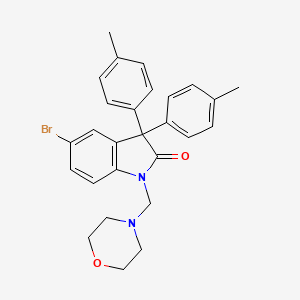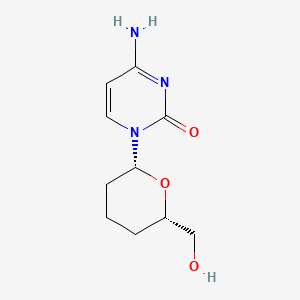
2-Cyanobutanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanobutanediamide is an organic compound with the molecular formula C5H9N3O2 It is characterized by the presence of a cyano group (-CN) and two amide groups (-CONH2) attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanobutanediamide typically involves the reaction of butanediamine with cyanogen bromide. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
NH2(CH2)4NH2+BrCN→NC(CH2)4CONH2+HBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to maintain precise temperature and pressure conditions. The process includes the purification of the final product through crystallization or distillation to achieve high purity levels required for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted amides.
Aplicaciones Científicas De Investigación
2-Cyanobutanediamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Cyanobutanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, contributing to its biological effects.
Comparación Con Compuestos Similares
2-Cyanopropanediamide: Similar structure but with a shorter carbon chain.
2-Cyanopentanediamide: Similar structure but with a longer carbon chain.
2-Cyanobutanamide: Lacks one amide group compared to 2-Cyanobutanediamide.
Uniqueness: this compound is unique due to the presence of both a cyano group and two amide groups, which confer distinct chemical reactivity and potential for diverse applications. Its specific structure allows for unique interactions in biological systems and industrial processes, distinguishing it from other similar compounds.
Propiedades
Número CAS |
18283-42-6 |
|---|---|
Fórmula molecular |
C5H7N3O2 |
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
2-cyanobutanediamide |
InChI |
InChI=1S/C5H7N3O2/c6-2-3(5(8)10)1-4(7)9/h3H,1H2,(H2,7,9)(H2,8,10) |
Clave InChI |
KFGCMPFWBITUSK-UHFFFAOYSA-N |
SMILES canónico |
C(C(C#N)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


